

Application Notes and Protocols: Efficacy of Ceftriaxone Sodium Salt Against Bacterial Biofilms

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Compound of Interest		
Compound Name:	Ceftriaxone sodium salt	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the efficacy of **Ceftriaxone sodium salt** against bacterial biofilms. The methodologies outlined below are essential for understanding the anti-biofilm properties of this antibiotic, a critical aspect of drug development and research into combating antibiotic resistance.

Introduction

Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix protects the embedded bacteria from environmental stresses, including host immune responses and antimicrobial agents. Consequently, bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their free-living, planktonic counterparts.[1] Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [2][3] Evaluating its effectiveness against bacterial biofilms is crucial for its clinical application, especially in the context of persistent and chronic infections.

Key Experimental Protocols



Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a baseline measurement performed on planktonic bacteria.

Protocol:

- Bacterial Culture Preparation: Inoculate a single bacterial colony into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubate overnight at 37°C.
- Standardization of Inoculum: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Serial Dilutions of Ceftriaxone: Prepare a two-fold serial dilution of Ceftriaxone sodium salt
 in a 96-well microtiter plate.
- Inoculation: Add the standardized bacterial suspension to each well containing the Ceftriaxone dilutions.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Result Interpretation: The MIC is the lowest concentration of Ceftriaxone in which no visible turbidity is observed.[4][5]

Biofilm Formation Assay

This assay allows for the development of bacterial biofilms on a solid surface.

Protocol:

- Bacterial Culture Preparation: Prepare a standardized bacterial inoculum as described in the MIC protocol.
- Inoculation of Microtiter Plate: Add the bacterial suspension to the wells of a 96-well flatbottom microtiter plate.



- Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time can be varied to achieve different stages of biofilm maturity.[6]
- Washing: Gently remove the planktonic bacteria by washing the wells twice with sterile phosphate-buffered saline (PBS).[7]

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the minimum concentration of an antibiotic required to inhibit the formation of a biofilm.

Protocol:

- Preparation of Ceftriaxone Dilutions: Prepare two-fold serial dilutions of Ceftriaxone sodium salt in a 96-well microtiter plate.
- Inoculation: Add a standardized bacterial suspension (5 x 10^5 CFU/mL) to each well containing the Ceftriaxone dilutions.[6]
- Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the antibiotic.[6][7]
- Quantification: After incubation, quantify the biofilm biomass using the Crystal Violet Assay (see section 1.5).
- Result Interpretation: The MBIC is defined as the lowest concentration of Ceftriaxone that results in a significant reduction (e.g., >90%) in biofilm formation compared to the untreated control.[8]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the minimum concentration of an antibiotic required to eradicate a pre-formed biofilm.

Protocol:



- Biofilm Formation: Grow biofilms in a 96-well plate as described in the Biofilm Formation Assay (section 1.2).
- Removal of Planktonic Cells: After incubation, carefully remove the planktonic cells and wash the wells with sterile PBS.
- Addition of Ceftriaxone: Add fresh broth containing two-fold serial dilutions of Ceftriaxone
 sodium salt to the wells with the established biofilms.[9]
- Incubation: Incubate the plate for another 24 hours at 37°C.
- Viability Assessment: After incubation, remove the antibiotic solution, wash the wells with PBS, and add fresh antibiotic-free broth. The viability of the remaining biofilm can be assessed by observing turbidity after further incubation or by colony counting after sonication to dislodge the biofilm.[9][10]
- Result Interpretation: The MBEC is the lowest concentration of the antimicrobial agent that results in no regrowth of bacteria from the treated biofilm.[4][9]

Biofilm Quantification: Crystal Violet Assay

The crystal violet assay is a simple and widely used method to quantify the total biomass of a biofilm.[11][12]

Protocol:

- Washing: After the respective incubation periods (for MBIC or other biofilm growth experiments), gently wash the wells of the 96-well plate twice with PBS to remove planktonic cells.[7]
- Fixation (Optional): Fix the biofilms with methanol for 15 minutes.
- Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[7][13]
- Washing: Carefully remove the crystal violet solution and wash the wells thoroughly with distilled water to remove excess stain.[14]



- Solubilization: Add 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.[6][13]
- Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[6][13]

Visualization of Biofilm Structure: Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful technique for visualizing the three-dimensional structure of biofilms and assessing cell viability.[15][16][17][18]

Protocol:

- Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or specific flow cells.
- Staining: Use fluorescent stains to differentiate between live and dead cells within the biofilm (e.g., SYTO 9 for live cells and propidium iodide for dead cells).
- Imaging: Acquire z-stack images of the stained biofilm using a confocal laser scanning microscope.
- Image Analysis: Reconstruct 3D images from the z-stacks to analyze biofilm architecture, including thickness, biovolume, and the spatial distribution of live and dead cells.[16][19]

Data Presentation

Quantitative data from the efficacy testing of **Ceftriaxone sodium salt** should be summarized in clear and structured tables for easy comparison.



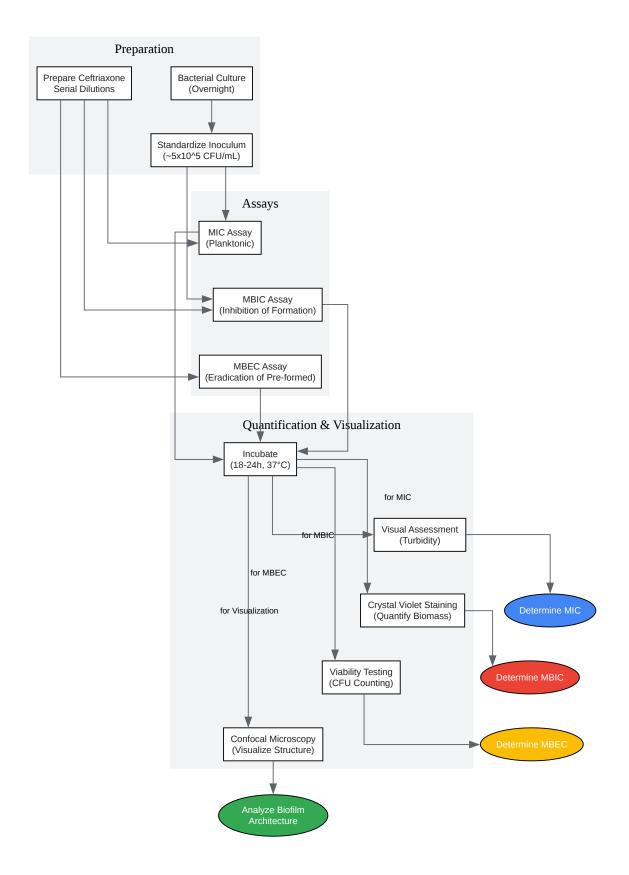
Parameter	Bacterial Strain 1	Bacterial Strain 2	Bacterial Strain 3
MIC (μg/mL)	Value	Value	Value
MBIC50 (μg/mL)	Value	Value	Value
MBIC90 (μg/mL)	Value	Value	Value
MBEC (μg/mL)	Value	Value	Value

MIC: Minimum Inhibitory Concentration; MBIC₅₀: Minimum Biofilm Inhibitory Concentration for 50% inhibition; MBIC₉₀: Minimum Biofilm Inhibitory Concentration for 90% inhibition; MBEC: Minimum Biofilm Eradication Concentration.

Ceftriaxone Conc. (μg/mL)	Biofilm Biomass (OD ₅₇₀)	% Inhibition	Log Reduction (CFU/mL) - MBEC
Control (0)	Mean ± SD	0%	N/A
Concentration 1	Mean ± SD	%	Log Reduction
Concentration 2	Mean ± SD	%	Log Reduction
Concentration 3	Mean ± SD	%	Log Reduction

Visualization of Workflows and Pathways Experimental Workflow for Biofilm Susceptibility Testing



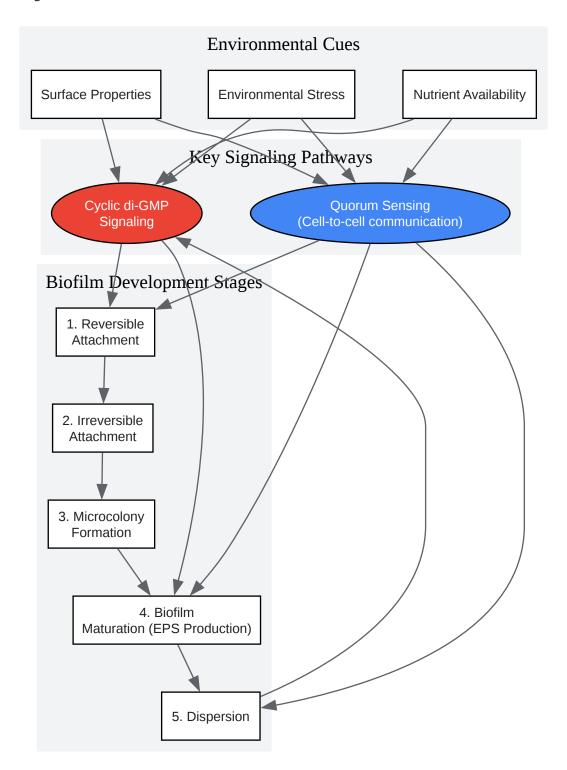


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Caption: Workflow for determining the efficacy of Ceftriaxone against bacterial biofilms.



Simplified Bacterial Biofilm Formation Signaling Pathway



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Caption: Key signaling pathways involved in the regulation of bacterial biofilm formation.[20] [21]

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